6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the reaction of 3-amino-1,2,4-triazole with various reagents to form the desired triazole-thiadiazole scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Biology: It is used in biological studies to understand its interactions with different biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its bioactive profile .
Comparison with Similar Compounds
6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different fusion permutations of the triazole and thiadiazine rings.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another set of isomeric compounds with distinct structural features and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties.
Properties
Molecular Formula |
C13H14N4S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-benzyl-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S2/c1-2-18-9-11-14-15-13-17(11)16-12(19-13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
VVVDDKQKGLSKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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